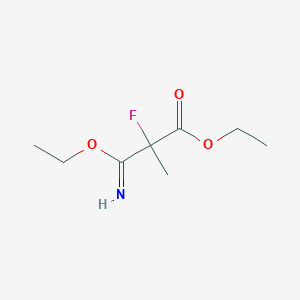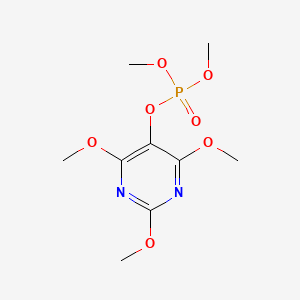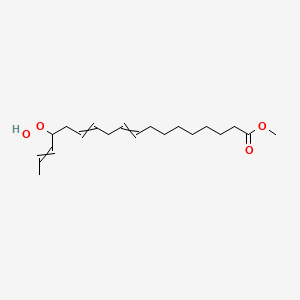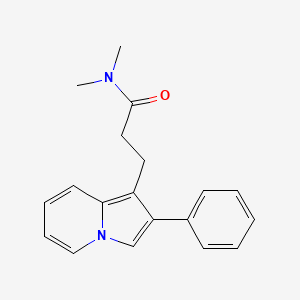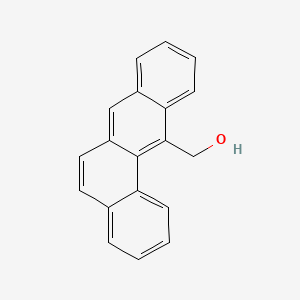
Benz(a)anthracene-12-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-12-methanol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields. Benz(a)anthracene itself is produced during the incomplete combustion of organic matter and is recognized for its carcinogenic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-12-methanol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using reagents such as osmium tetroxide (OsO₄) followed by reduction with sodium borohydride (NaBH₄). This process introduces a hydroxyl group at the 12th position of the benz(a)anthracene molecule, forming this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-12-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions include various substituted benz(a)anthracene derivatives, such as halogenated, nitrated, and sulfonated compounds .
Aplicaciones Científicas De Investigación
Benz(a)anthracene-12-methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications and its role in understanding carcinogenic mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Benz(a)anthracene-12-methanol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The metabolic activation of this compound involves cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, used in cancer research.
Phenanthrene: Another PAH with three fused benzene rings, less carcinogenic than benz(a)anthracene
Uniqueness
Benz(a)anthracene-12-methanol is unique due to the presence of the hydroxyl group at the 12th position, which significantly alters its chemical reactivity and biological interactions compared to its parent compound and other similar PAHs .
Propiedades
Número CAS |
13345-63-6 |
|---|---|
Fórmula molecular |
C19H14O |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
benzo[a]anthracen-12-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-18-16-7-3-2-6-14(16)11-15-10-9-13-5-1-4-8-17(13)19(15)18/h1-11,20H,12H2 |
Clave InChI |
KBNLYDAOPULDAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



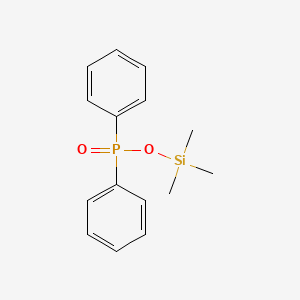

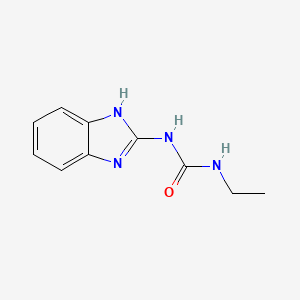
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)


![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)


